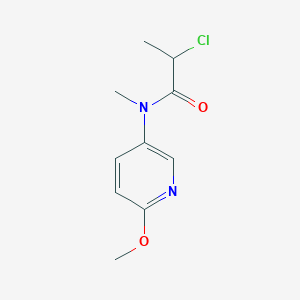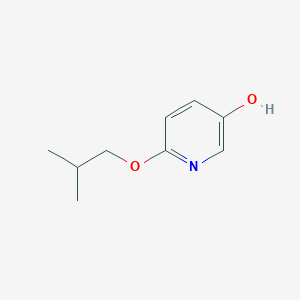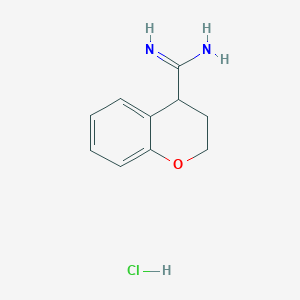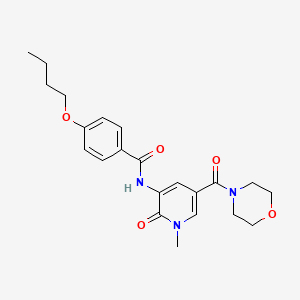
4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Discovery of Novel Inhibitors
- A study led by O'Neill et al. (2011) identified a new series of compounds as potent and selective inhibitors of the norepinephrine transporter. These compounds showed efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Carbonic Anhydrase Inhibitors
- Research by Supuran et al. (2013) explored aromatic sulfonamide inhibitors of carbonic anhydrases. These compounds exhibited nanomolar inhibitory concentrations against various isoenzymes, showing different activities for the isoenzymes studied (Supuran et al., 2013).
Heterocyclic Derivative Syntheses
- A study by Bacchi et al. (2005) demonstrated the synthesis of various heterocyclic derivatives, including dihydropyridinone, under oxidative carbonylation conditions. These derivatives were obtained in satisfactory yields and have diverse potential applications (Bacchi et al., 2005).
Novel Dihydropyrimidinone Derivatives
- Bhat et al. (2018) synthesized novel dihydropyrimidinone derivatives containing a morpholine moiety, employing a simple and efficient method. These derivatives have potential applications in various fields (Bhat et al., 2018).
Antimicrobial Activities of Triazole Derivatives
- Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. Some compounds in this series exhibited significant activities against test microorganisms (Bektaş et al., 2007).
Polycyclic Imidazolidinones Synthesis
- Zhu et al. (2017) described the synthesis of polycyclic imidazolidinone derivatives via redox-annulations with cyclic secondary amines. This method offers an efficient approach to synthesize these compounds (Zhu et al., 2017).
Polyamide Synthesis Based on Ether-Carboxylic Acid
- Research by Hsiao et al. (2000) focused on the synthesis of polyamides using bis(ether-carboxylic acid) derived from 4-tert-butylcatechol. These polyamides exhibited good solubility and thermal stability (Hsiao et al., 2000).
Inverse Agonist at Cannabinoid CB1 Receptor
- A study by Landsman et al. (1997) investigated the effects of compounds on the human cannabinoid CB1 receptor, identifying inverse agonists in this system (Landsman et al., 1997).
Enaminone Synthesis and Anticonvulsant Activity
- Edafiogho et al. (1992) synthesized a series of enaminones and evaluated their anticonvulsant activity. Some compounds showed potent activity with a lack of neurotoxicity (Edafiogho et al., 1992).
Thermochromic Properties of Cyclohexadienes
- A study by Komissarov et al. (1991) explored the synthesis, structure, and thermochromic properties of novel sterically hindered cyclohexadienes (Komissarov et al., 1991).
特性
IUPAC Name |
4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-3-4-11-30-18-7-5-16(6-8-18)20(26)23-19-14-17(15-24(2)22(19)28)21(27)25-9-12-29-13-10-25/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYSPKHIEBOJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)



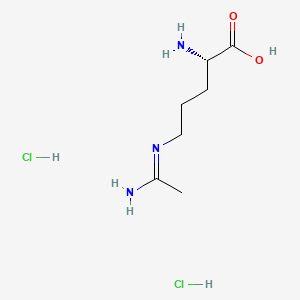
![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)
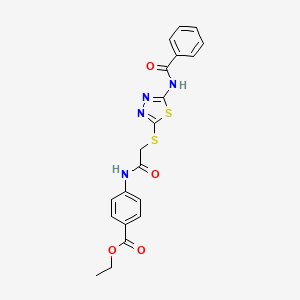
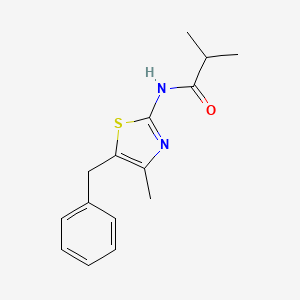
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)
